Effusanin A

描述

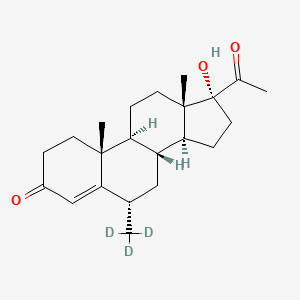

Effusanin A is a diterpenoid compound isolated from the plant Rabdosia effusa. It belongs to a class of natural products known for their diverse biological activities, including antibacterial and anticancer properties . This compound, along with its related compounds, has garnered significant interest in the scientific community due to its potential therapeutic applications.

准备方法

Effusanin A can be synthesized through various synthetic routes. One common method involves the extraction of the compound from the stems and leaves of Rabdosia effusa using organic solvents. The extract is then subjected to chromatographic techniques to isolate and purify this compound . Industrial production methods typically involve large-scale extraction and purification processes to obtain the compound in sufficient quantities for research and potential therapeutic use.

化学反应分析

Effusanin A undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various oxidized derivatives. Common reagents used in these reactions include potassium permanganate and chromium trioxide.

Reduction: Reduction reactions of this compound can yield reduced derivatives. Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substitution: this compound can undergo substitution reactions, where functional groups on the molecule are replaced with other groups. These reactions often require specific catalysts and conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of hydroxylated or ketone derivatives .

科学研究应用

Effusanin A has a wide range of scientific research applications, including:

Chemistry: this compound is used as a model compound in synthetic chemistry to study reaction mechanisms and develop new synthetic methodologies.

Biology: In biological research, this compound is studied for its antibacterial and anticancer properties.

Medicine: this compound is being investigated for its potential therapeutic applications in treating bacterial infections and cancer.

Industry: this compound is used in the development of new pharmaceuticals and as a lead compound in drug discovery programs.

作用机制

The mechanism of action of Effusanin A involves several molecular targets and pathways. It has been shown to induce apoptosis (programmed cell death) in cancer cells by increasing the production of reactive oxygen species (ROS) and altering the mitochondrial membrane potential . This compound also affects various signaling pathways, including the signal transducer and activator of transcription 3 (STAT3) and focal adhesion kinase (FAK) pathways, which play crucial roles in cell proliferation and migration .

相似化合物的比较

Effusanin A is part of a group of diterpenoids that includes Effusanin B, C, D, and E. These compounds share similar structural features but differ in their biological activities and mechanisms of action . For example:

Effusanin B: Known for its anticancer properties, particularly in inhibiting lung cancer cell proliferation.

Effusanin C: Exhibits antibacterial activity against various bacterial strains.

Effusanin D: Similar to Effusanin C, it also shows antibacterial properties.

Effusanin E: Has been studied for its potential in treating nasopharyngeal carcinoma by inhibiting specific molecular targets.

This compound stands out due to its unique combination of antibacterial and anticancer activities, making it a valuable compound for further research and development.

属性

IUPAC Name |

(1S,2S,5R,8S,9S,10S,11R,15S)-9,10,15-trihydroxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O5/c1-10-11-4-5-12-18-9-25-20(24,19(12,8-11)15(10)22)16(23)14(18)17(2,3)7-6-13(18)21/h11-14,16,21,23-24H,1,4-9H2,2-3H3/t11-,12+,13+,14-,16+,18-,19+,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXLVZESUZUOWAJ-SLMDOUBJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(C23C1C(C(C45C2CCC(C4)C(=C)C5=O)(OC3)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(CC[C@@H]([C@]23[C@@H]1[C@@H]([C@]([C@]45[C@H]2CC[C@H](C4)C(=C)C5=O)(OC3)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the chemical structure of Effusanin A?

A1: this compound is an ent-kaurane diterpenoid. While a full spectroscopic data breakdown isn't available in these papers, its structure was first elucidated in 1984 []. You can find the chemical structure in the original paper.

Q2: What is the molecular formula and weight of this compound?

A2: Unfortunately, the provided research excerpts don't explicitly mention the molecular formula or weight of this compound. You might find this information in the original paper describing its isolation and characterization [].

Q3: What are the known biological activities of this compound?

A3: this compound has demonstrated antiproliferative activity against cancer cells. Studies have shown its effectiveness against DU145 (prostate cancer) [] and LoVo (colon cancer) [] cell lines. Additionally, research indicates it might play a role in inhibiting lung cancer by promoting apoptosis and suppressing angiogenesis [].

Q4: What is the mechanism of action of this compound against cancer cells?

A4: While research on this compound's mechanism is ongoing, one study suggests that it inhibits lung cancer cell proliferation and migration by interfering with the STAT3 and FAK pathways []. Further research is needed to fully elucidate its precise mechanism of action in various cancer types.

Q5: What is the source of this compound?

A6: this compound has been isolated from various plant species belonging to the genus Isodon, formerly known as Rabdosia. Specifically, it has been found in Isodon trichocarpus [], Isodon japonica [], Isodon rubescens [, ], Isodon nervosus [, ], Isodon macrophyllus [], Isodon phyllostachys [], Isodon parvifolius [], Rabdosia effusa [], and Isodon ternifolius [].

Q6: Have there been any in vivo studies conducted on this compound?

A7: Yes, at least one study has explored the in vivo effects of this compound. Research using a zebrafish xenograft model demonstrated that this compound could inhibit tumor growth and spread []. This study also observed anti-angiogenic effects in a transgenic zebrafish model [].

Q7: Are there any known analytical methods for detecting and quantifying this compound?

A9: One study utilized a high-performance liquid chromatography–electrospray ionization–tandem mass spectrometry (HPLC–ESI–MS/MS) method to quantify ten diterpenoids, including this compound, in rat bile after administering an Isodon rubescens extract []. This suggests that similar techniques could be employed for the analysis of this compound in various matrices.

Q8: Has the toxicity of this compound been evaluated?

A10: The provided excerpts don't offer detailed insights into the toxicological profile of this compound. While one study mentioned no obvious toxicity in a mouse xenograft model [], comprehensive toxicity studies are crucial to determine its safety profile and potential for clinical use.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

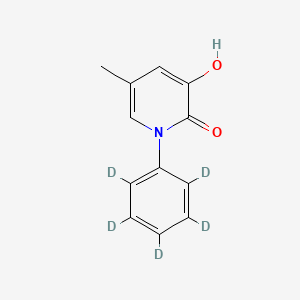

![2,2,2-trideuterio-1-[(3S,8S,9S,10R,13S,14S,17S)-17-deuterio-3-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B602716.png)